
Hyaluronate Octasaccharide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of Hyaluronate Octasaccharide has been studied by density functional theory calculations at the B3LYP/6-31G** level . The study covered selected conformers of the sodium salt, anionic disaccharides, and neutral acids in the isolated state and in aqueous solution using the PCM model approach . The synthesis of oligosaccharides related to HA chains has also been successfully accomplished .Molecular Structure Analysis
The molecular structure of this compound is characterized by intramolecular hydrogen bonding . The tertiary structure of this compound is sensitively dependent on its environment . A large number of conformations are possible and may be present as witnessed by their rather small free energy differences .Chemical Reactions Analysis
The structural changes of the this compound chain when the Na+ ion is removed or replaced by proton have been investigated . These processes result in some characteristic changes in the glycosidic torsional angles and hydrogen bonding interactions .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It is hygroscopic and heat sensitive . Its strong water-retaining ability and visco-elastic properties have been broadly utilized in medical applications .Mechanism of Action
Target of Action
Hyaluronate Octasaccharide, also known as Hyaluronic Acid (HA), is a naturally occurring glycosaminoglycan found in connective, epithelial, and neural tissues . The primary targets of this compound are the hyaluronidases, specifically Hyal-1 and PH-20 . These enzymes are responsible for the breakdown of Hyaluronic Acid in the body .
Mode of Action
This compound interacts with its targets, the hyaluronidases, through a process of hydrolysis and transglycosylation . Specifically, human PH-20 catalyzes both hydrolysis and transglycosylation of the HA octasaccharide, while human Hyal-1 converts the HA octasaccharide mainly by hydrolysis . This interaction results in the breakdown of Hyaluronic Acid, facilitating various biological functions.
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis and degradation of Hyaluronic Acid. The synthesis of HA is regulated by various factors, such as growth factors, cytokines, kinases, and other proteins that modulate the activity of HA synthases (HAS1, HAS2, and HAS3) . On the other hand, the degradation of HA is facilitated by the action of hyaluronidases .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is known that Hyaluronic Acid has a high hydration capacity and contributes to the viscoelastic properties of the skin , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are diverse. For instance, it has been found that this compound promotes wound healing and exerts a dose-dependent induction of HA-synthesis in structural cells of the skin . Moreover, it has been observed that low concentrations of this compound led to a pronounced accumulation of HA, whereas high concentrations reduced dermal HA-levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, media osmolarity, ammonium and phosphate availability, and flavonoids have been found to influence HA biosynthesis . Additionally, other culture conditions, such as the type of carbon source and culture age, can modify the amount and composition of HA produced .
Biochemical Analysis
Biochemical Properties
Hyaluronate Octasaccharide, like its parent molecule Hyaluronan, interacts with various biomolecules. It has a simple, linear, and unbranched polymer chain without sulfate or phosphate groups . It influences cell proliferation and migration, angiogenesis, and inflammation . The simple structure of this compound allows it to exert several important functions in tissues, which can only be modified in its concentration and size .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It plays a key role in influencing cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to accelerate wound closure in an in vitro model for cutaneous wound healing .
Molecular Mechanism
The mechanism of action of this compound involves interactions with specific cell-surface receptors such as CD44 . It is reported that higher- and lower- molecular weight HA have distinct molecular and cellular mechanisms and diverse biological effects through interaction with CD44 receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, in a study of temporomandibular joint arthrocentesis, a single-dose intra-articular injection of a hyaluronate product significantly suppressed cartilage degeneration and reduced synovitis of the knee joint .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, a single-dose intra-articular injection of a hyaluronate product exerts chondroprotective and anti-inflammatory effects in the experimental OA model, and long-lasting analgesia in the joint pain model .
Metabolic Pathways
This compound is involved in the metabolic pathways of Hyaluronan. Metabolic pathways for biosynthesis and degradation tightly control the turnover rate, concentration, and molecular size of Hyaluronan in tissues .
Transport and Distribution
This compound, like Hyaluronan, is transported and distributed within cells and tissues. It is synthesized as an unmodified polysaccharide by one of three different, but related, hyaluronan synthases .
Subcellular Localization
The subcellular localization of this compound is similar to that of Hyaluronan. All Hyaluronan synthase isoenzymes show cytoplasmic immunoreactivity, both in tissue sections and cultured cells, while plasma membrane staining is often detected, often in cellular extensions .
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H86N4O45/c1-10(66)57-14(5-61)35(22(71)15(70)6-62)95-54-32(81)28(77)39(43(103-54)47(86)87)99-51-20(59-12(3)68)37(24(73)17(8-64)93-51)97-56-34(83)30(79)41(45(105-56)49(90)91)101-52-21(60-13(4)69)38(25(74)18(9-65)94-52)98-55-33(82)29(78)40(44(104-55)48(88)89)100-50-19(58-11(2)67)36(23(72)16(7-63)92-50)96-53-31(80)26(75)27(76)42(102-53)46(84)85/h5,14-45,50-56,62-65,70-83H,6-9H2,1-4H3,(H,57,66)(H,58,67)(H,59,68)(H,60,69)(H,84,85)(H,86,87)(H,88,89)(H,90,91)/t14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26-,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39-,40-,41-,42-,43-,44-,45-,50-,51-,52-,53+,54+,55+,56+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTWRLVANFQVOI-HQBUSBFSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3C(C(OC(C3O)CO)OC4C(C(C(OC4C(=O)O)OC5C(C(OC(C5O)CO)OC6C(C(C(OC6C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)CO)O)OC7C(C(C(C(O7)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O[C@H]4[C@@H]([C@H]([C@@H](O[C@@H]4C(=O)O)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@H]5O)CO)O[C@H]6[C@@H]([C@H]([C@@H](O[C@@H]6C(=O)O)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H86N4O45 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1535.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2830080.png)
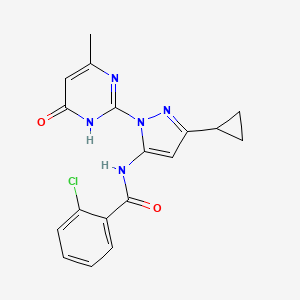
![N-{5,7-dimethyl-1-[3-(naphthalen-2-yloxy)propyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B2830082.png)
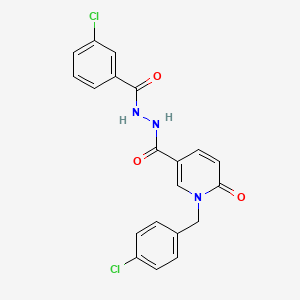
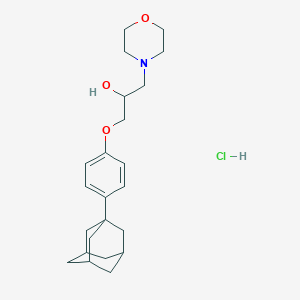
![(E)-2-(2-cyano-3-(3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2830087.png)
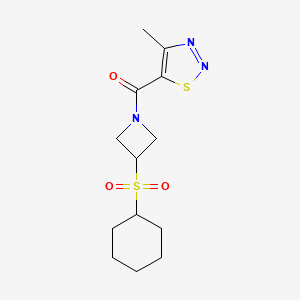
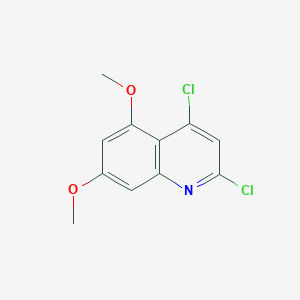
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea](/img/structure/B2830090.png)
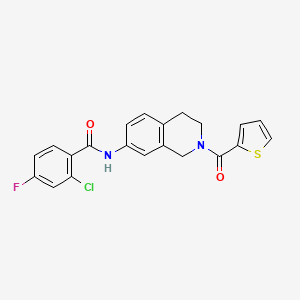
![5-bromo-2-ethoxy-N-{4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl}benzenesulfonamide](/img/structure/B2830092.png)
![N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B2830096.png)
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2830098.png)
![3-amino-N-(4-fluorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2830100.png)